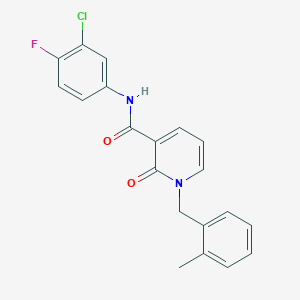

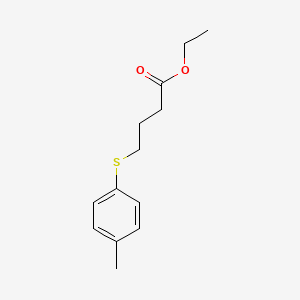

(2S)-3,4,4-Trimethylpentan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

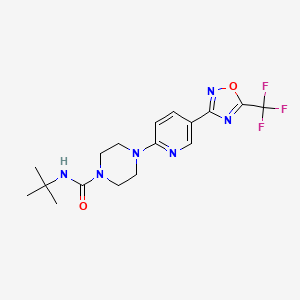

(2S)-3,4,4-Trimethylpentan-2-amine, also known as Pseudoephedrine, is a chemical compound that belongs to the class of sympathomimetic agents. It is widely used as a decongestant and bronchodilator in the treatment of respiratory disorders such as nasal congestion, sinusitis, and asthma. Pseudoephedrine has also been used in the synthesis of illicit drugs such as methamphetamine, which has led to its regulation and control in many countries.

Wirkmechanismus

(2S)-3,4,4-Trimethylpentan-2-amineine acts by stimulating the sympathetic nervous system, leading to the release of norepinephrine and epinephrine. This results in vasoconstriction of the blood vessels in the nasal mucosa, reducing swelling and congestion. (2S)-3,4,4-Trimethylpentan-2-amineine also relaxes the smooth muscles in the bronchi, leading to bronchodilation and improved airflow.

Biochemical and Physiological Effects:

(2S)-3,4,4-Trimethylpentan-2-amineine has been shown to increase heart rate and blood pressure, which can be a concern in patients with cardiovascular disease. It can also cause central nervous system stimulation, leading to insomnia and anxiety. (2S)-3,4,4-Trimethylpentan-2-amineine has a short half-life and is rapidly eliminated from the body, which reduces the risk of accumulation and toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-3,4,4-Trimethylpentan-2-amineine is widely available and relatively inexpensive, making it a convenient choice for laboratory experiments. However, its use is tightly regulated due to its potential for abuse and diversion. Researchers must obtain appropriate licenses and follow strict protocols for handling and disposal of the compound.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation of pseudoephedrine. These include:

1. Development of novel formulations for improved delivery and efficacy in the treatment of respiratory disorders.

2. Investigation of the role of pseudoephedrine in the treatment of ADHD and other neuropsychiatric disorders.

3. Study of the potential interactions between pseudoephedrine and other medications, particularly those used in the treatment of cardiovascular disease.

4. Investigation of the pharmacokinetics and pharmacodynamics of pseudoephedrine in different patient populations, including children and the elderly.

In conclusion, (2S)-3,4,4-Trimethylpentan-2-amine or (2S)-3,4,4-Trimethylpentan-2-amineine is a widely used decongestant and bronchodilator with potential applications in the treatment of ADHD and other neuropsychiatric disorders. Its mechanism of action involves stimulation of the sympathetic nervous system, leading to vasoconstriction and bronchodilation. While it has advantages in laboratory experiments, its use is tightly regulated due to its potential for abuse and diversion. Further research is needed to explore its potential therapeutic applications and interactions with other medications.

Synthesemethoden

(2S)-3,4,4-Trimethylpentan-2-amineine can be synthesized from ephedrine, which is a natural product obtained from the plant Ephedra sinica. The synthesis involves the reduction of ephedrine using a reducing agent such as hydrogen gas or sodium borohydride. The resulting product is then purified and crystallized to obtain pure pseudoephedrine.

Wissenschaftliche Forschungsanwendungen

(2S)-3,4,4-Trimethylpentan-2-amineine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to have both alpha-adrenergic and beta-adrenergic effects, which contribute to its bronchodilator and decongestant properties. (2S)-3,4,4-Trimethylpentan-2-amineine has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and as an adjunct to antidepressant therapy.

Eigenschaften

IUPAC Name |

(2S)-3,4,4-trimethylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-6(7(2)9)8(3,4)5/h6-7H,9H2,1-5H3/t6?,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMHKKIBHAHADB-MLWJPKLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3,4,4-Trimethylpentan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2471294.png)

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2471298.png)

![4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2471300.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-chlorophenyl)propan-1-one](/img/structure/B2471307.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)